2-(2-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one
Description
This compound belongs to the pyridazinone class, characterized by a six-membered aromatic ring with two adjacent nitrogen atoms. Its structure includes a 6-phenyl group at the pyridazinone core and a 2-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)ethyl substituent at position 2. The synthesis involves multi-step reactions: starting with 3,6-dichloropyridazine, followed by substitution with (2-fluorophenyl)piperazine, hydrolysis, and subsequent functionalization via alkylation or condensation . This compound’s design aims to optimize pharmacokinetic properties, such as solubility and metabolic stability, while targeting biological pathways like inflammation or cancer .
Properties
IUPAC Name |
2-[2-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]ethyl]-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3S/c23-19-8-4-5-9-21(19)31(29,30)26-15-12-25(13-16-26)14-17-27-22(28)11-10-20(24-27)18-6-2-1-3-7-18/h1-11H,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQCPVOFHMNEAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C=CC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one is a sulfonylpiperazine derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a piperazine moiety, which is often associated with various pharmacological properties.
Biological Activity Overview
- Serotonin Reuptake Inhibition :
- Nicotinic Acetylcholine Receptor Modulation :
- Anticancer Properties :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key findings include:
Case Studies
- In Vitro Studies :
- Cancer Cell Line Testing :
- Neuropharmacological Applications :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
- Compound 3a-3h () : Derivatives with halides or simple alkyl chains at position 2 (e.g., 2-chloroethyl or 2-bromoethyl). These lack the piperazine-sulfonyl moiety, resulting in lower receptor affinity and metabolic stability .
- 2-Phenacyl-6-phenylpyridazin-3-one () : A phenacyl group at position 2 provides a ketone functionality but lacks the piperazine ring, reducing interactions with serotonin or dopamine receptors .
Substituent Variations at Position 6
- Target Compound : The 6-phenyl group is conserved, contributing to hydrophobic interactions.
- 6-(4-Methylphenyl)-2-phenylpyridazin-3(2H)-one () : A 4-methylphenyl group at position 6 increases steric bulk but may reduce solubility compared to the unsubstituted phenyl group .
- 6-Morpholin-4-ylpyridazin-3-one () : A morpholine substituent at position 6 enhances solubility due to the oxygen-rich heterocycle but reduces aromatic stacking interactions .
Piperazine Ring Modifications
- 4-(4-Fluorophenyl)piperazine Derivatives () : These feature a 4-fluorophenyl group without the sulfonyl linker, leading to weaker electronic effects and altered binding kinetics at serotonin receptors .
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Pyridazinone Derivatives
*Predicted using ChemDraw; †Estimated based on structural analogs.
Q & A
Q. What are the common synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with condensation of pyridazinone precursors with sulfonated piperazine derivatives. Key steps include nucleophilic substitution and coupling reactions. Critical conditions include temperature (60–80°C), solvent choice (e.g., DMF or THF), and catalysts like potassium carbonate. Optimizing these parameters can enhance yields to 70–85%. Side reactions are minimized by controlling stoichiometry and reaction time .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms the piperazine and pyridazinone moieties, while Infrared (IR) spectroscopy identifies sulfonyl and carbonyl groups. Mass spectrometry (MS) validates molecular weight, and X-ray crystallography provides spatial arrangement details (e.g., bond angles, torsion angles). Crystallographic data (e.g., triclinic system, space group P1) are critical for understanding intermolecular interactions .
Q. What are the hypothesized pharmacological targets based on structural features?
The piperazine and sulfonyl groups suggest interactions with serotonin (5-HT) or dopamine receptors. The pyridazinone core is associated with phosphodiesterase (PDE) inhibition. Target validation involves in vitro receptor binding assays (e.g., radioligand displacement) and enzyme inhibition studies using purified PDE isoforms .
Q. What crystallization techniques are suitable for obtaining high-quality single crystals for X-ray diffraction?
Slow evaporation from polar aprotic solvents (e.g., DMSO or DMF) at controlled temperatures (4–25°C) is effective. Seeding techniques or solvent mixing (ethanol/water) enhance crystal growth. Degassing and impurity removal are critical for achieving diffraction-quality crystals. Reported unit cell parameters (e.g., a = 8.9168 Å, α = 73.489°) guide crystal system identification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities across studies?
Discrepancies may arise from assay variations (e.g., radioligand vs. fluorescence-based methods). Standardizing conditions (pH 7.4, 37°C, Tris buffer) and using internal controls (e.g., reference ligands) minimize variability. Comparative studies with structural analogs and computational docking (AutoDock Vina) validate binding modes. Mutagenesis of receptor active sites further clarifies interactions .
Q. What experimental strategies are recommended for determining environmental stability and degradation pathways?
Conduct accelerated degradation studies under varying pH (3–10), UV exposure, and microbial activity. Use HPLC and LC-MS to identify degradation products (e.g., sulfonic acid derivatives). Ecotoxicological assessments on Daphnia magna or zebrafish evaluate bioaccumulation potential. Computational tools (EPI Suite) predict persistence and bioavailability .
Q. How should researchers design a comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling study?
- Absorption: Caco-2 cell monolayer assays for permeability.
- Metabolism: Liver microsomal assays (CYP450 isoforms) to identify metabolites.
- Toxicity: Ames test (mutagenicity), hepatocyte viability assays (LD50), and hERG channel inhibition screening.
- In vivo pharmacokinetics: Rodent studies with LC-MS/MS quantification of plasma concentrations. Cross-validate results with in silico tools (SwissADME, ProTox-II) .
Q. What computational approaches predict the compound’s binding mode to novel targets?
Molecular dynamics simulations (AMBER/CHARMM force fields) combined with docking software (Schrödinger Glide) model binding kinetics. Quantum mechanical calculations (Density Functional Theory) assess electronic interactions at active sites. Validate predictions via alanine scanning mutagenesis and surface plasmon resonance (SPR) for binding affinity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
